molecular formula C15H16N4O B2455000 N-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)pyrazine-2-carboxamide CAS No. 314258-00-9

N-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)pyrazine-2-carboxamide

Cat. No.: B2455000
CAS No.: 314258-00-9
M. Wt: 268.32
InChI Key: QHHNAVDWGLDQCL-UHFFFAOYSA-N
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Description

N-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)pyrazine-2-carboxamide is a synthetic organic compound that belongs to the class of isoquinoline derivatives. This compound is characterized by the presence of a pyrazine ring attached to a carboxamide group, which is further linked to a 3,4-dihydroisoquinoline moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Properties

IUPAC Name

N-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)pyrazine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O/c20-15(14-9-16-6-7-17-14)18-11-19-8-5-12-3-1-2-4-13(12)10-19/h1-4,6-7,9H,5,8,10-11H2,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHHNAVDWGLDQCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)CNC(=O)C3=NC=CN=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)pyrazine-2-carboxamide typically involves the following steps:

    Formation of 3,4-dihydroisoquinoline: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the isoquinoline ring.

    N-alkylation: The 3,4-dihydroisoquinoline is then alkylated using a suitable alkylating agent to introduce the N-(3,4-dihydro-1H-isoquinolin-2-ylmethyl) group.

    Coupling with pyrazine-2-carboxylic acid: The final step involves coupling the N-(3,4-dihydro-1H-isoquinolin-2-ylmethyl) intermediate with pyrazine-2-carboxylic acid or its derivatives under appropriate reaction conditions to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)pyrazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)pyrazine-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease progression or activate receptors that trigger therapeutic responses.

Comparison with Similar Compounds

Similar Compounds

    3,4-dihydroisoquinoline derivatives: These compounds share the isoquinoline core structure and may exhibit similar biological activities.

    Pyrazine-2-carboxamide derivatives: Compounds with the pyrazine-2-carboxamide moiety may have comparable chemical properties and applications.

Uniqueness

N-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)pyrazine-2-carboxamide is unique due to the combination of the isoquinoline and pyrazine-2-carboxamide moieties, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields.

Biological Activity

N-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)pyrazine-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of the Compound

This compound is characterized by its complex structure, which includes an isoquinoline moiety and a pyrazine carboxamide group. These features contribute to its interaction with various biological targets.

Antioxidant Activity

Research has indicated that compounds with similar structural characteristics exhibit significant antioxidant properties. For instance, studies on related pyrazine derivatives have demonstrated their ability to scavenge free radicals and reduce oxidative stress in cellular models. The antioxidant activity is often assessed using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging tests .

CompoundIC50 (µg/mL) DPPH AssayIC50 (µg/mL) ABTS Assay
This compoundTBDTBD
Ascorbic Acid (Control)5030

Antimicrobial Properties

This compound has shown promising antimicrobial activity against various pathogens. Studies indicate that it may inhibit bacterial growth through disruption of cell wall synthesis or interference with metabolic pathways. For example, pyrazine derivatives have been tested against Gram-positive and Gram-negative bacteria, showing varying degrees of effectiveness .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic processes. For instance, it could modulate the activity of enzymes linked to oxidative stress or inflammatory pathways.
  • Receptor Interaction : It may bind to receptors related to neurotransmission or immune response, influencing signal transduction pathways.

Study 1: Antioxidant Efficacy

In a controlled study examining the antioxidant effects of this compound on human cell lines, researchers found that the compound significantly reduced oxidative damage markers when compared to untreated controls. The results suggested a dose-dependent relationship where higher concentrations led to greater protective effects against hydrogen peroxide-induced stress.

Study 2: Antimicrobial Activity

A separate study evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The results indicated that at concentrations above 100 µg/mL, this compound effectively inhibited bacterial growth by over 70%, showcasing its potential as a therapeutic agent in treating bacterial infections.

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